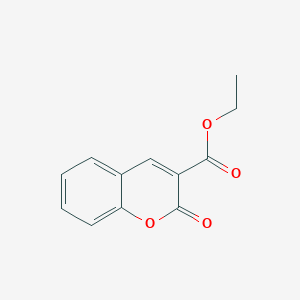

Ethyl coumarin-3-carboxylate

Descripción general

Descripción

El 3-cumarincarboxilato de etilo, también conocido como cumarin-3-carboxilato de etilo, es un derivado de la cumarina. Las cumarinas son una clase de compuestos que se encuentran naturalmente en muchas plantas y son conocidas por sus diversas actividades biológicas. El 3-cumarincarboxilato de etilo es particularmente significativo en la síntesis orgánica y se utiliza en la producción de compuestos biológicamente activos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 3-cumarincarboxilato de etilo se puede sintetizar mediante diversos métodos. Un método común implica la reacción de condensación de Knoevenagel, donde el salicilaldehído reacciona con el cianoacetato de etilo en presencia de una base para formar el derivado de cumarina . Otro método es la condensación de Pechmann, que implica la reacción de fenoles con ésteres β-ceto en presencia de un ácido fuerte .

Métodos de producción industrial: La producción industrial de 3-cumarincarboxilato de etilo generalmente implica condensaciones de Knoevenagel o Pechmann a gran escala. Estos métodos son favorecidos debido a su eficiencia y los altos rendimientos del producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El 3-cumarincarboxilato de etilo sufre diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar para formar ácido cumarin-3-carboxílico.

Reducción: La reducción puede producir derivados de dihidrocumarina.

Sustitución: El grupo éster se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia como agentes reductores.

Sustitución: Las condiciones ácidas o básicas pueden facilitar las reacciones de sustitución.

Principales productos formados:

Oxidación: Ácido cumarin-3-carboxílico.

Reducción: Derivados de dihidrocumarina.

Sustitución: Varios derivados de cumarina sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Biological Applications

ECC has shown promise in various biological applications, particularly in the development of pharmaceuticals. Its derivatives are known for:

- Antioxidant Activity : ECC and its derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress in biological systems .

- Antimicrobial Properties : Studies have demonstrated that ECC possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could lead to therapeutic applications in treating inflammatory diseases .

Material Science Applications

In material science, ECC serves as a precursor for synthesizing advanced materials such as carbon quantum dots (CQDs). These CQDs are utilized for their luminescent properties in biomedical imaging and sensing applications:

- Fluorescent Probes : Coumarin-modified CQDs derived from ECC have been developed for bioimaging due to their high quantum yield and biocompatibility .

- Nanomaterials : The incorporation of ECC into nanomaterial synthesis enhances the functional properties of these materials, enabling applications in drug delivery systems and sensors .

Case Study 1: Antioxidant Activity

A study evaluating the antioxidant capacity of ECC derivatives found that certain modifications significantly enhanced their free radical scavenging ability. These findings suggest potential applications in nutraceuticals.

Case Study 2: Antimicrobial Activity

Research conducted on ECC's antimicrobial efficacy revealed that it effectively inhibited the growth of E. coli and S. aureus. This highlights its potential role in developing new antimicrobial agents.

Mecanismo De Acción

El mecanismo de acción del 3-cumarincarboxilato de etilo implica su interacción con varios objetivos moleculares. Puede actuar como un inhibidor de enzimas, afectando las vías implicadas en el estrés oxidativo y la inflamación. Los objetivos moleculares y las vías exactas pueden variar dependiendo del contexto biológico específico .

Compuestos similares:

- Ácido cumarin-3-carboxílico

- 2-oxo-2H-cromen-3-carboxilato de etilo

- 2H-1-benzopiran-3-carboxilato de etilo

Comparación: El 3-cumarincarboxilato de etilo es único debido a su grupo éster, que se puede modificar fácilmente para producir una variedad de derivados. Esto lo convierte en un intermedio versátil en la síntesis orgánica en comparación con otros derivados de cumarina .

Comparación Con Compuestos Similares

- Coumarin-3-carboxylic acid

- Ethyl 2-oxo-2H-chromene-3-carboxylate

- Ethyl 2H-1-benzopyran-3-carboxylate

Comparison: Ethyl 3-coumarincarboxylate is unique due to its ester group, which can be easily modified to produce a variety of derivatives. This makes it a versatile intermediate in organic synthesis compared to other coumarin derivatives .

Actividad Biológica

Ethyl coumarin-3-carboxylate (ECC) is a compound belonging to the coumarin family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of ECC, supported by case studies and research findings.

1. Overview of this compound

ECC is synthesized through various methods, including the Knoevenagel condensation reaction, which involves the reaction of 2-hydroxybenzaldehyde with diethyl malonate. This compound has attracted attention due to its potential in medicinal chemistry, particularly as an antitumor agent and in enzyme inhibition.

2. Synthesis of this compound

The synthesis of ECC can be achieved through several methods, including:

- Knoevenagel Condensation : This method employs different catalysts like piperidine and magnesium aluminophosphate to yield ECC in good yields .

- Miscellaneous Methods : Other approaches include copper(II)-catalyzed reactions and cyclization processes involving diazo compounds .

3.1 Antitumor Activity

Recent studies have highlighted the antitumor potential of ECC and its derivatives:

- A study demonstrated that ECC derivatives exhibited a 100% decrease in tumor cell viability in Ehrlich Ascites Carcinoma (EAC)-bearing mice, indicating significant antitumor activity .

- The compound showed promising results in apoptosis assays and antioxidant activities without adversely affecting liver or kidney functions .

3.2 Antimicrobial Activity

ECC and its derivatives have been evaluated for antimicrobial properties:

- Various amide and ester derivatives of coumarin-3-carboxylate have shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans. .

- Specific derivatives demonstrated inhibition against Helicobacter pylori, showcasing their potential in treating infections .

3.3 Enzyme Inhibition

ECC has been investigated for its ability to inhibit specific enzymes:

- Some studies reported that ECC derivatives exhibit inhibitory activity against monoamine oxidase (MAO) isoforms, which are relevant in neurodegenerative diseases .

- Additionally, certain derivatives showed inhibition of gGAPDH, an enzyme involved in glycolysis, which may have implications for cancer metabolism .

4. Case Studies

5. Conclusion

This compound represents a promising compound with diverse biological activities, particularly in cancer therapy and antimicrobial applications. Ongoing research into its mechanisms of action and further modifications could enhance its therapeutic efficacy. The synthesis methods available for ECC allow for the development of various derivatives that may possess enhanced biological properties.

Propiedades

IUPAC Name |

ethyl 2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHPEMKBJGUYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171594 | |

| Record name | Ethylcoumarin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846-76-0 | |

| Record name | 3-Carbethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylcoumarin-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1846-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylcoumarin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Coumarin-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLCOUMARIN-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27EAZ97E5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.